molecular formula C19H13N3O2S2 B2749777 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 310454-07-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2749777
CAS No.: 310454-07-0
M. Wt: 379.45
InChI Key: JFKULRBULBTMNF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core linked via a carboxamide group to a substituted 1,3-thiazole ring. The thiazole moiety is substituted with an acetyl group at position 5 and a phenyl group at position 2. The acetyl group enhances electron-withdrawing properties, while the phenyl group contributes to hydrophobicity, factors that influence molecular interactions and pharmacokinetics.

Synthetic routes for such compounds typically involve coupling reactions between a benzothiazole-2-carboxylic acid derivative and a substituted thiazol-2-amine under activating conditions (e.g., EDCl/HOBt or pyridine-mediated acylation) .

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c1-11(23)16-15(12-7-3-2-4-8-12)21-19(26-16)22-17(24)18-20-13-9-5-6-10-14(13)25-18/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKULRBULBTMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the benzothiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide exhibits promising anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • In Vitro Studies:
    • A study conducted on human cancer cell lines revealed that this compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involved mitochondrial disruption leading to caspase activation, suggesting a potential pathway for therapeutic intervention in cancer treatment .
  • Mechanistic Insights:
    • Further investigations into its mechanism of action showed that the compound's ability to disrupt mitochondrial membrane potential correlated with its cytotoxicity. The findings suggested that the compound could serve as a lead for developing new anticancer agents targeting mitochondrial functions .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been studied for its antimicrobial activities.

Case Studies

  • Antibacterial Activity:
    • The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .
  • Antifungal Activity:
    • Similar studies have shown effectiveness against fungal pathogens, suggesting a broad-spectrum antimicrobial profile that could be beneficial in treating infections resistant to conventional therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Structural Feature Impact on Activity
Acetyl groupEnhances solubility and bioavailability
Thiazole ringContributes to anticancer and antimicrobial activity
Benzothiazole moietyIncreases interaction with biological targets

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural and functional similarities with several classes of thiazole and benzothiazole derivatives. Below is a detailed comparison based on substituents, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Class/Example Key Substituents Synthesis Highlights Bioactivity Highlights References
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide 5-acetyl, 4-phenyl (thiazole); benzothiazole core Likely via coupling of benzothiazole-2-carboxylic acid with 5-acetyl-4-phenylthiazol-2-amine Presumed anticancer/antimicrobial (inferred from analogs)
N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., 9a–9e) Triazole-benzimidazole hybrid; phenyl, fluorophenyl, bromophenyl (thiazole) Cu(I)-catalyzed azide-alkyne cycloaddition; IR/NMR validation Docking studies suggest α-glucosidase inhibition potential
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides Benzyl (R = H, F, Cl, Br, Me, OMe); morpholine substituents Reaction of chloroacetamides with sulfur and morpholine NCI screening: IC50 values < 10 µM for select analogs (anticancer)
N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl (thiazole); 2,4-difluorobenzoyl Pyridine-mediated acylation PFOR enzyme inhibition; hydrogen-bonded dimerization in crystal lattice
N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene carboxamides (e.g., 5f) 2,4-dichlorobenzyl (thiazole); thiophene/bromothiophene Nucleophilic substitution and coupling Cytotoxic effects (IC50 = 2.1 µM against leukemia cells)

Key Insights

Aromatic/hydrophobic groups (phenyl, benzyl, thiophene) improve membrane permeability but may reduce solubility. The target compound’s phenyl and acetyl balance hydrophobicity and reactivity .

Synthetic Methodologies :

  • Coupling reactions in pyridine or aprotic solvents are common for carboxamide formation .
  • Triazole hybrids (e.g., 9a–9e) require click chemistry, adding complexity compared to direct acylation .

Biological Performance :

  • Thiazole-carboxamide hybrids with halogenated aryl groups (e.g., 5f in ) exhibit superior cytotoxicity, suggesting that the target compound’s phenyl group may offer moderate activity unless paired with additional electron-withdrawing substituents.
  • Morpholine-containing analogs () show enhanced anticancer activity, highlighting the role of nitrogen heterocycles in target engagement.

Table 2: Physicochemical Properties (Inferred)

Property Target Compound N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide N-(5-R-benzyl-thiazol-2-yl)thiophene carboxamides
Molecular Weight ~395 g/mol 313 g/mol 350–450 g/mol
LogP (Predicted) ~3.5 2.8 3.0–4.0
Hydrogen Bond Acceptors 5 4 4–5
Solubility Low (DMSO) Moderate (pyridine-derived) Low (hydrophobic substituents)

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzothiazole moiety, which contributes to its biological activity. The presence of acetyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines, including human breast carcinoma cells. This activity is attributed to the inhibition of securin levels, which play a crucial role in cell cycle regulation and tumor progression .

2. Antimicrobial Activity

Studies have reported the antimicrobial efficacy of thiazole derivatives against both bacterial and fungal strains. For example, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated notable antibacterial effects. Similarly, antifungal activity was observed against Aspergillus niger and Aspergillus oryzae, emphasizing the potential use of these compounds in treating infections .

3. Enzyme Inhibition

This compound has also been explored for its ability to inhibit specific enzymes associated with disease mechanisms. For instance, it has been linked to the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in pain modulation and inflammation pathways . This dual inhibition could lead to enhanced therapeutic effects in pain management.

The biological activity of this compound is largely mediated through its interaction with cellular targets:

  • Cell Cycle Regulation : By modulating securin levels, the compound can induce apoptosis in cancer cells.
  • Membrane Integrity : The lipophilic nature allows it to penetrate microbial membranes effectively, disrupting cellular functions.

Anticancer Efficacy

A study focusing on the anticancer properties of thiazole derivatives revealed that specific modifications in their structure could enhance their potency against cancer cell lines. The study found that derivatives with electron-withdrawing groups exhibited increased cytotoxicity compared to their counterparts .

Antimicrobial Screening

In antimicrobial studies, a series of thiazole derivatives were synthesized and evaluated for their efficacy against common pathogens. The results indicated that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against E. coli and S. aureus, suggesting strong potential for development as antimicrobial agents .

Research Findings Summary Table

Activity Target IC50/MIC Reference
AnticancerHuman breast carcinomaNot specified
AntibacterialE. coli1 µg/mL
S. aureus1 µg/mL
AntifungalA. nigerNot specified
A. oryzaeNot specified
Enzyme InhibitionsEH & FAAHNot specified

Q & A

Q. Basic Structural Analysis

X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to process single-crystal data. Anisotropic displacement parameters are refined with WinGX/ORTEP for visualization .

Hydrogen Bonding : Identify classical (N–H⋯N) and non-classical (C–H⋯O/F) interactions to explain molecular packing, as seen in similar thiazole-carboxamide derivatives .
Validation : Cross-check with IR (amide C=O stretches) and NMR (thiazole proton environments) .

How do researchers analyze the antitumor activity of thiazole derivatives like this compound?

Q. Advanced Screening Protocols

In Vitro Assays : Screen against the NCI-60 panel (Developmental Therapeutics Program) to assess cytotoxicity (GI₅₀ values) and selectivity .

Molecular Docking : Study interactions with targets like PFOR enzyme (critical for anaerobic metabolism) using software such as AutoDock. Analyze binding poses (e.g., π-π stacking with phenyl groups, hydrogen bonding with acetamide) .
Data Interpretation : Prioritize compounds with GI₅₀ < 10 µM and selectivity indices >5-fold compared to normal cells .

How can contradictions in spectroscopic data for similar thiazole derivatives be resolved?

Q. Advanced Data Reconciliation

Multi-Technique Validation :

  • NMR : Compare chemical shifts of thiazole protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10–12 ppm) .
  • Mass Spectrometry : Confirm molecular ions (e.g., m/z 322.05 for C₁₆H₁₀N₄O₂S) .
  • X-ray : Resolve tautomeric ambiguities (e.g., thiazole vs. imidazoline tautomers) via bond-length analysis .

Computational Validation : Optimize geometries using DFT (B3LYP/6-31G*) and compare calculated vs. experimental spectra .

What computational methods are used to study structure-activity relationships (SAR) for such compounds?

Q. Advanced SAR Analysis

QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate substituents (e.g., 4-phenyl vs. 4-fluorophenyl) with activity .

Dynamics Simulations : Perform MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .

Software Tools : SIR97 for direct-method crystallography and SHELX for high-resolution refinement .

What purification techniques are effective for these compounds?

Q. Basic Purification Strategies

Recrystallization : Use ethanol-DMF (2:1) or methanol to isolate high-purity crystals (>95%) .

Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

TLC Monitoring : Use chloroform/methanol (9:1) to track reaction progress and isolate pure fractions .

How can tautomerism in thiazole derivatives be experimentally studied?

Q. Advanced Tautomerism Analysis

Spectroscopic Methods :

  • ¹H NMR : Monitor NH proton environments; tautomers show distinct splitting patterns .
  • IR : Detect shifts in C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches .

X-ray Crystallography : Resolve tautomeric forms via bond-length analysis (e.g., C–N vs. C=C in thiazole rings) .

pH-Dependent Studies : Probe tautomer stability by varying solvent pH and monitoring spectral changes .

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